molecular formula C27H44O2 B12370872 22-Hydroxyvitamin D3

22-Hydroxyvitamin D3

Cat. No.: B12370872
M. Wt: 400.6 g/mol
InChI Key: OCHNORYGWPYCAK-NIRSYVJSSA-N
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Description

22-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D metabolic pathway and plays a crucial role in various physiological processes. Vitamin D3 itself is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form active metabolites, including this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-Hydroxyvitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, particularly CYP11A1, which catalyzes the hydroxylation at the 22nd carbon position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of microorganisms, such as Amycolatopsis autotrophica, are employed to convert vitamin D3 to its hydroxylated forms, including this compound . The fermentation conditions are optimized to enhance the yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

22-Hydroxyvitamin D3 undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more hydroxylated metabolites.

    Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydroxylated metabolites of vitamin D3, such as 20,22-Dihydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3 .

Scientific Research Applications

22-Hydroxyvitamin D3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 20-Hydroxyvitamin D3
  • 1,25-Dihydroxyvitamin D3
  • 24,25-Dihydroxyvitamin D3

Uniqueness

22-Hydroxyvitamin D3 is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct biological activities compared to other hydroxylated forms of vitamin D3. This unique hydroxylation pattern allows it to interact differently with the vitamin D receptor and other molecular targets, leading to varied physiological effects .

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26-,27+/m0/s1

InChI Key

OCHNORYGWPYCAK-NIRSYVJSSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@H](CCC(C)C)O

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O

Origin of Product

United States

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